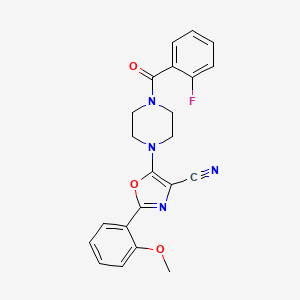

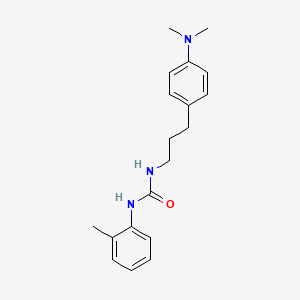

![molecular formula C13H10N2O2S2 B2928270 N-(4-(甲硫基)苯并[d]噻唑-2-基)呋喃-2-甲酰胺 CAS No. 922677-33-6](/img/structure/B2928270.png)

N-(4-(甲硫基)苯并[d]噻唑-2-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .

Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .科学研究应用

合成和化学反应性

与 N-(4-(甲硫基)苯并[d]噻唑-2-基)呋喃-2-甲酰胺相关的化合物的合成涉及几个关键反应,包括偶联反应、亲电取代和氧化过程。例如,Aleksandrov 等人 (2017 年) 讨论了相关苯并[e][1,3]苯并噻唑化合物的合成和反应性,重点介绍了将萘-1-胺与呋喃-2-甲酰氯偶联以及随后的反应以通过亲电取代反应(如硝化和溴化)获得特定衍生物的技术 (Aleksandrov & El’chaninov, 2017)。

生物活性与应用

苯并[d]噻唑-2-甲酰胺衍生物的结构基序已被探索用于各种生物活性。Patel 等人 (2015 年) 通过使特定的三唑和噻二唑衍生物与苯甲酸衍生物反应,合成了具有潜在抗菌和抗真菌特性的新型杂环化合物,表明这种化学主链在生成生物活性分子方面的多功能性 (Patel, H. S. Patel, & Shah, 2015)。此外,Zhang 等人 (2017 年) 发现一系列苯并[d]噻唑-2-甲酰胺衍生物作为潜在的表皮生长因子受体 (EGFR) 抑制剂,对各种癌细胞系表现出中等至优异的效力,这强调了这些化合物的潜在药物应用 (Zhang et al., 2017)。

材料科学与超分子化学

除了生物应用之外,苯并[d]噻唑-2-甲酰胺的衍生物还因其材料特性而受到研究。例如,Yadav 和 Ballabh (2020 年) 合成了一系列新的 N-(噻唑-2-基)苯甲酰胺衍生物,并探索了它们的凝胶化行为,这对于开发在药物递送系统和材料科学中具有潜在应用的新材料至关重要 (Yadav & Ballabh, 2020)。

未来方向

The future directions for “N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide” could involve further exploration of its biological activities, optimization of its synthesis process, and investigation of its mechanism of action. Additionally, structure-activity relationship studies could be conducted to design more potent derivatives of this compound .

作用机制

Target of Action

N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide is a thiazole derivative . Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity . For instance, some thiazole derivatives can inhibit the activity of certain enzymes, while others may interact with cell receptors or DNA .

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it’s likely that this compound affects multiple pathways . For example, thiazole derivatives with antimicrobial activity may disrupt bacterial cell wall synthesis, while those with antitumor activity may interfere with cell division or DNA replication .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body. The metabolism and excretion of this compound would likely depend on its specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes.

Result of Action

The compound has been reported to exhibit excellent antifungal activity against five plant pathogenic fungi . This suggests that the compound may disrupt fungal cell functions, leading to cell death.

Action Environment

For instance, the compound’s solubility suggests that it may be more active in aqueous environments .

属性

IUPAC Name |

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S2/c1-18-9-5-2-6-10-11(9)14-13(19-10)15-12(16)8-4-3-7-17-8/h2-7H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKWSRGXUNCLNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

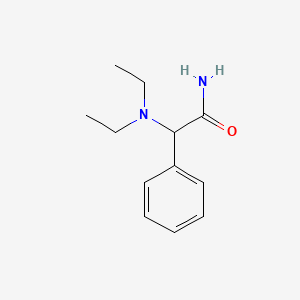

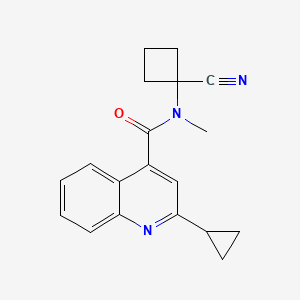

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2928194.png)

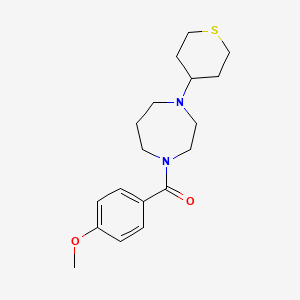

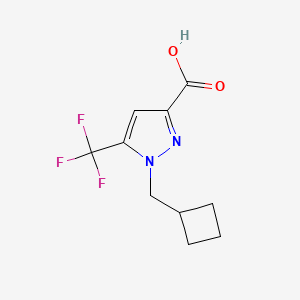

![N,N,3,3-Tetramethyl-4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxamide](/img/structure/B2928202.png)

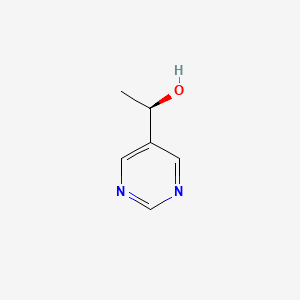

![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2928205.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2928208.png)

![Allyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2928210.png)